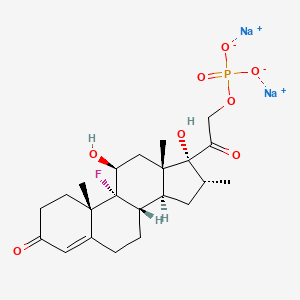
1,2-Dihydro Dexamethasone Phosphate Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro Dexamethasone Phosphate Disodium Salt: is a synthetic glucocorticoid compound. It is an impurity of Desoxymetasone, which is an anti-inflammatory agent . The compound has a molecular formula of C22H30FNa2O8P and a molecular weight of 518.42 . It is commonly used in research and pharmaceutical applications due to its potent anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro Dexamethasone Phosphate Disodium Salt involves the fluorination of a steroid backbone followed by phosphorylation. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid backbone.
Phosphorylation: Addition of a phosphate group at the 21st position.
Industrial Production Methods: Industrial production typically involves multi-step organic synthesis under controlled conditions. The process includes:
Steroid Backbone Preparation: Synthesis of the steroid backbone through a series of organic reactions.
Fluorination and Phosphorylation: Sequential introduction of fluorine and phosphate groups.
Purification: Crystallization and filtration to obtain the pure compound.
化学反応の分析
Types of Reactions: 1,2-Dihydro Dexamethasone Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted steroids.
科学的研究の応用
1,2-Dihydro Dexamethasone Phosphate Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of pharmaceutical formulations and quality control.
作用機序
The compound exerts its effects by binding to specific nuclear steroid receptors. This interaction interferes with the activation of nuclear factor kappa B (NF-kB) and apoptotic pathways . It acts as an inducer of apoptosis and an inhibitor of the sodium phosphate symporter . The molecular targets include glucocorticoid receptors, which modulate the expression of anti-inflammatory genes and suppress pro-inflammatory cytokines.
類似化合物との比較
- Dexamethasone 21-phosphate disodium salt
- Betamethasone 21-phosphate disodium salt
- Prednisolone 21-phosphate disodium salt
Comparison: 1,2-Dihydro Dexamethasone Phosphate Disodium Salt is unique due to its specific fluorination and phosphorylation pattern, which enhances its anti-inflammatory potency compared to other similar compounds. Its unique structure allows for more effective binding to glucocorticoid receptors, resulting in stronger anti-inflammatory effects.
特性
分子式 |
C22H30FNa2O8P |
|---|---|
分子量 |
518.4 g/mol |
IUPAC名 |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H32FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h9,12,15-17,25,27H,4-8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 |
InChIキー |
CUYCSFJVSFLGRF-FCJDYXGNSA-L |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
正規SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
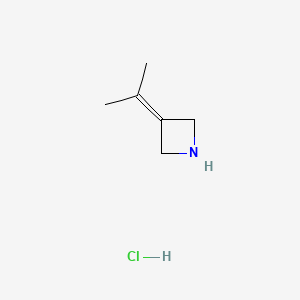
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
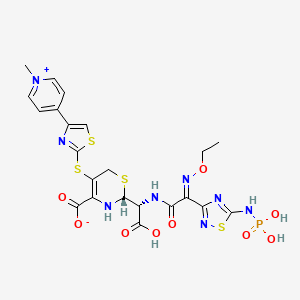
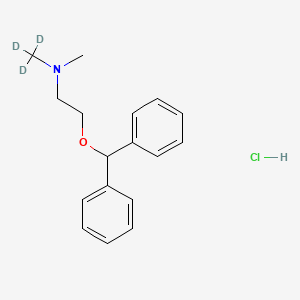
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
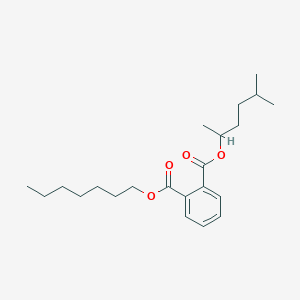
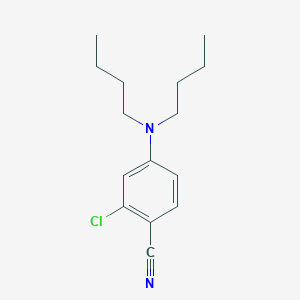
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
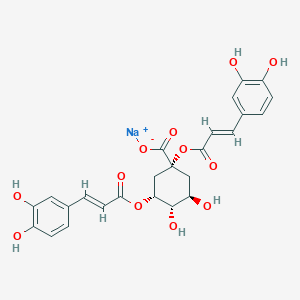
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
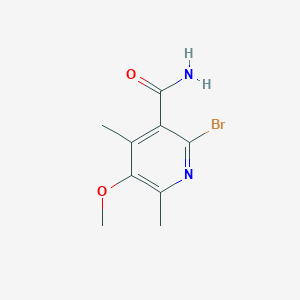
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
